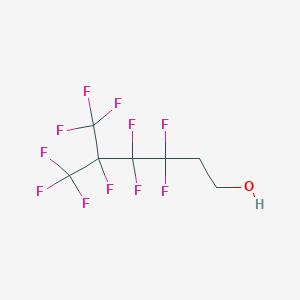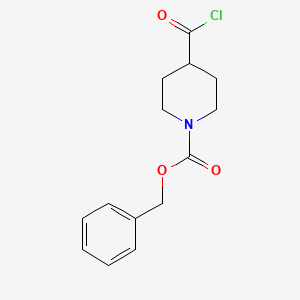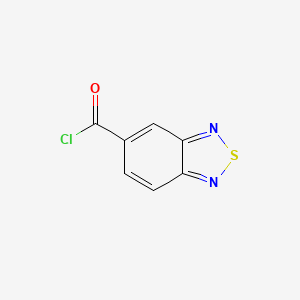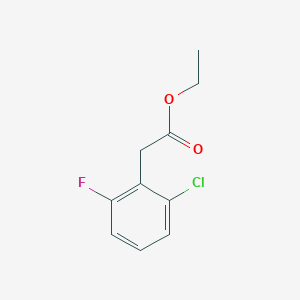
Ethyl 2-chloro-6-fluorophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-6-fluorophenylacetate is a chemical compound with the molecular formula C10H10ClFO2 . It is also known by the IUPAC name ethyl 2-(2-chloro-6-fluorophenyl)acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-6-fluorophenylacetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
Ethyl 2-chloro-6-fluorophenylacetate is a liquid at 20 degrees Celsius . It has a molecular weight of 216.64 , a specific gravity of 1.24 , and a refractive index of 1.50 . It is colorless to light yellow .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-chloro-6-fluorophenylacetate and its derivatives have been synthesized and characterized using various analytical techniques. For example, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).
Biological Evaluation
- Certain derivatives of ethyl 2-chloro-6-fluorophenylacetate have shown potential as anti-cancer agents. For instance, a derivative displayed potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. It also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Chemical Reactions and Properties
- Studies have explored the effect of fluorine substitution in ethyl phenylacetate derivatives, which include compounds similar to ethyl 2-chloro-6-fluorophenylacetate. These studies investigate their stereoselective hydrolysis by cancer cells, providing insights into their biochemical interactions and potential applications in developing anticancer prodrugs (Yamazaki et al., 1996).
Applications in Corrosion Inhibition
- Some derivatives of ethyl 2-chloro-6-fluorophenylacetate, such as chalcone derivatives, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies involve experimental techniques like electrochemical impedance spectroscopy and potentiodynamic polarization methods (Lgaz et al., 2017).
Environmental and Analytical Chemistry
- In environmental chemistry, ethyl acetate, a related compound, has been evaluated for the determination of extractable organic halogens (EOX) from contaminated soil and sediments. This application demonstrates the utility of ethyl acetate in environmental monitoring and analysis (Reemtsma & Jekel, 1996).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-chloro-6-fluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCLHPMDWPDNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369797 |
Source


|
| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-fluorophenylacetate | |
CAS RN |
214262-85-8 |
Source


|
| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


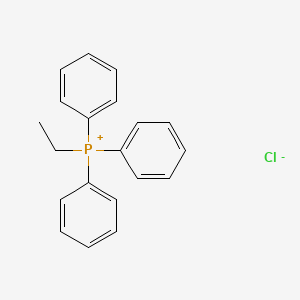

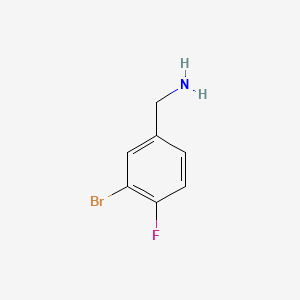
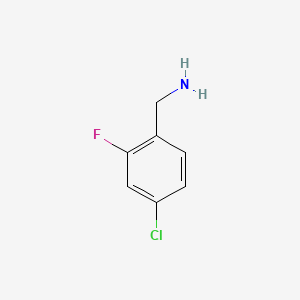
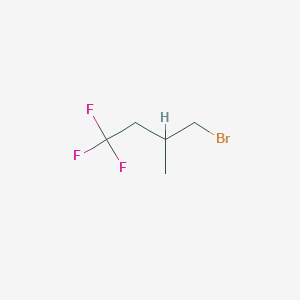
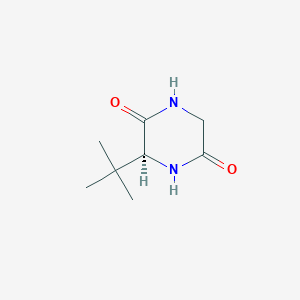


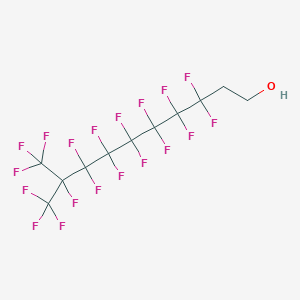
![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
